molecular formula C6H6ClN5S B13457472 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B13457472
M. Wt: 215.66 g/mol
InChI Key: OUONTXYQMNAAEJ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS: 1781914-23-5) is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Its structure includes three key substituents: a chlorine atom at position 7, a methyl group at position 3, and a methylsulfanyl (SCH₃) group at position 5. The triazolo[4,5-d]pyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .

Properties

Molecular Formula

C6H6ClN5S

Molecular Weight

215.66 g/mol

IUPAC Name

7-chloro-3-methyl-5-methylsulfanyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H6ClN5S/c1-12-5-3(10-11-12)4(7)8-6(9-5)13-2/h1-2H3

InChI Key

OUONTXYQMNAAEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)SC)Cl)N=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • Precursors: The synthesis often begins with a halogenated pyrimidine derivative and 3-methyl-1H-pyrazole or related hydrazinyl pyrimidines.
  • Cyclization: The fused triazolopyrimidine core is formed by reacting the hydrazinyl pyrimidine intermediate with acetic anhydride or other cyclizing agents under reflux conditions, often in the presence of acid catalysts such as concentrated sulfuric acid.

Installation of the Methylsulfanyl Group

  • The methylsulfanyl substituent at position 5 is introduced via nucleophilic substitution.
  • A common method involves treating the 5-thiol or 5-hydroxyl intermediate with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is stirred at room temperature or slightly elevated temperatures for several hours.
  • Completion is monitored by TLC, and the product is isolated by precipitation and recrystallization.

Methylation at Position 3

  • The methyl group at position 3 is typically introduced by methylation of the corresponding 3H-triazolo intermediate using methyl iodide or dimethyl sulfate under basic conditions.
  • This step ensures the formation of the 3-methyl derivative essential for the target compound.

Representative Synthesis Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 3-methyl-1H-pyrazole + halogenated pyrimidine, base (e.g., K₂CO₃), solvent (DMF), reflux Nucleophilic substitution to form fused triazolopyrimidine core 70-85% Reaction time: 4-6 h
2 Phosphorus oxychloride (POCl₃), reflux 3 h Chlorination at position 7 90-95% Red oil intermediate, extracted with chloroform
3 Methyl iodide, potassium carbonate, DMF, 4 h, room temp Methylsulfanyl group installation via alkylation 80-85% Monitored by TLC
4 Methyl iodide or dimethyl sulfate, base, solvent, reflux Methylation at position 3 75-80% Ensures 3-methyl substitution

Analytical and Characterization Techniques

Summary of Research Findings

  • The reaction sequence is reproducible with moderate to high yields at each step.
  • The use of phosphorus oxychloride is critical for selective chlorination at position 7.
  • Alkylation with methyl iodide in the presence of potassium carbonate is an effective method to introduce the methylsulfanyl group.
  • Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the yield and purity.
  • The final compound exhibits typical chemical reactivity of fused triazolopyrimidines, allowing further derivatization if needed.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes. For example, it can inhibit cyclin-dependent kinases by binding to the active site and preventing the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Core Modifications

  • Triazolo[4,3-a]pyrimidin-5(1H)-one (): This compound features a triazolo[4,3-a]pyrimidinone core, differing in ring fusion (4,3-a vs. 4,5-d) and a ketone group at position 5. The hydroxylphenyl and phenyl substituents increase aromaticity, resulting in a higher melting point (184°C) compared to the target compound .

Substituent Variations

  • 3-Benzyl-7-(piperazin-1-yl)-5-(propylthio) derivative () :
    Substitution with a benzyl group (position 3), piperazinyl (position 7), and propylthio (position 5) increases molecular weight (MW: 392.17) and polarity. The propylthio group enhances lipophilicity (logP ≈ 3.2) compared to the methylsulfanyl group (logP ≈ 2.5) in the target compound .
  • Vipadenant (): A clinical adenosine receptor antagonist with a 5-amine group, 7-furan-2-yl substituent, and 3-(4-amino-3-methylbenzyl) group. The amine at position 5 is critical for receptor binding, contrasting with the methylsulfanyl group in the target compound .

Pharmacological Implications

  • Antithrombotic Activity () :
    Triazolo[4,5-d]pyrimidines with bulky substituents (e.g., benzyl) show platelet aggregation inhibition, whereas smaller groups (e.g., methyl) may reduce off-target effects .
  • Cannabinoid Receptor Affinity (): Derivatives with piperazinyl or alkylthio groups exhibit affinity for CB2 receptors, suggesting the target compound’s methylsulfanyl group could be optimized for receptor binding .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 7-Cl, 3-Me, 5-SMe C₇H₆ClN₅S 227.69* Lipophilic, reactive Cl
3-Benzyl-7-piperazinyl-5-propylthio () 3-Bn, 7-piperazinyl, 5-SPr C₂₀H₂₁N₇S 392.17 High polarity, antithrombotic
Vipadenant () 5-NH₂, 7-furan-2-yl, 3-Bn C₁₆H₁₅N₇O 337.34 Adenosine receptor antagonist
Ticagrelor Impurity 28 () 3,7-Cl, 5-SPr C₁₃H₁₄Cl₂N₆S₂ 413.32 Synthetic impurity, higher MW

*Molecular weight recalculated based on IUPAC name; reports conflicting data.

Biological Activity

7-Chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure with a chlorine atom and a methylthio group. This unique configuration suggests potential interactions with biological targets, which may lead to various therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA-431 (skin)10.5Apoptosis induction
Compound BHT-29 (colon)8.0Enzyme inhibition
This compoundJurkat (leukemia)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against certain bacterial strains.

  • Case Study : In a study assessing various triazole derivatives for antibacterial activity, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar triazolo derivatives indicate that they often possess favorable absorption and distribution profiles.

  • Absorption : The compound is expected to have good oral bioavailability based on its lipophilicity.
  • Metabolism : Preliminary data suggest that it may undergo hepatic metabolism.
  • Toxicity : Toxicological assessments are necessary to establish safety profiles; however, initial findings indicate low toxicity levels in vitro.

Q & A

Q. What are the key synthetic routes for 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted pyrimidines and triazoles. A common method includes:

  • Step 1: Condensation of 4-chloro-2-methylsulfanylpyrimidine with methylhydrazine to form the triazole ring.
  • Step 2: Chlorination at the 7-position using POCl₃ or PCl₅ under reflux.
  • Optimization: Reaction yields improve with controlled temperature (80–100°C), anhydrous solvents (e.g., DMF or THF), and catalysts like DMAP (4-dimethylaminopyridine) to reduce by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • IR Spectroscopy: Identify key functional groups (e.g., C-Cl at ~550–650 cm⁻¹, C-S at ~600–700 cm⁻¹) .
  • NMR: ¹H NMR resolves methyl groups (δ 2.5–3.0 ppm for SCH₃) and aromatic protons (δ 7.5–8.5 ppm for triazolopyrimidine). ¹³C NMR confirms chlorine substitution at C7 .
  • X-ray Crystallography: Determines precise bond angles (e.g., N1-C2-N3 ≈ 109.6°) and crystal packing .

Q. How does the methylsulfanyl group at C5 influence the compound’s reactivity and biological activity?

The methylsulfanyl group enhances lipophilicity, improving membrane permeability. It also stabilizes the triazolopyrimidine core via electron donation, which modulates interactions with biological targets (e.g., kinase inhibition). Comparative studies with analogues lacking this group show reduced bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurities. To address this:

  • Purity Validation: Use HPLC (≥98% purity) and LC-MS to confirm sample integrity.
  • Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Cross-Validation: Compare results across multiple cell lines (e.g., HeLa vs. HEK293) to identify target specificity .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?

  • Substituent Modification: Replace C3-methyl with ethyl (to enhance metabolic stability) or introduce polar groups (e.g., -OH) at C5 to improve solubility.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like PDEs (phosphodiesterases). Derivatives with fluorinated aryl groups show enhanced selectivity .
  • In Vivo Testing: Prioritize derivatives with logP < 3 and low cytotoxicity (IC₅₀ > 10 µM in primary hepatocytes) .

Q. How can reaction by-products be minimized during large-scale synthesis?

  • Continuous Flow Reactors: Reduce side reactions (e.g., over-chlorination) by maintaining precise temperature and residence time.
  • Catalyst Screening: Test Pd/C or zeolites to improve regioselectivity during cyclization.
  • By-Product Analysis: Use GC-MS to identify and quantify impurities (e.g., des-methyl derivatives) for iterative process refinement .

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